Sac7 protein
Description
Properties
CAS No. |
169149-38-6 |
|---|---|
Molecular Formula |
C13H19NO |
Synonyms |
Sac7 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Sac7 Proteins
Structural Classification of Sac7 Domains
The classification of Sac7 proteins can be further understood through databases like SCOP (Structural Classification of Proteins) and CATH (Class, Architecture, Topology, Homologous superfamily). jhsph.edunih.gov In these hierarchies, proteins are grouped based on their evolutionary and structural relationships. The Sac7d domain is classified within the "all beta" class in SCOP, and its specific fold allows it to interact with the minor groove of DNA. jhsph.eduoup.com
Protein Folding and Stability Mechanisms
The process of protein folding is a complex event guided by various non-covalent interactions that lead to a stable three-dimensional structure. wikipedia.orgkhanacademy.org For Sac7 proteins, their exceptional stability is a key feature, enabling them to function in extreme environments.
Determinants of Sac7 Thermostability (e.g., in Archaea)
Sac7 proteins, originating from the hyperthermophilic archaeon Sulfolobus acidocaldarius, exhibit extraordinary thermal and chemical stability. affilogic.compdbj.org Sac7d, for instance, is stable at temperatures up to 90.4°C at a pH of 5.5 and can withstand pH levels as low as 0. researchgate.netoup.com This high thermostability is crucial for preventing the denaturation of the organism's genomic DNA at its growth temperature of around 85°C. affilogic.comnih.gov
The stability of Sac7d is not solely dependent on temperature but is also influenced by pH, salt concentration, protonation, and anion binding. nih.gov The interaction with DNA significantly enhances the thermal stability of the DNA duplex, increasing its melting temperature by as much as 40-43.5°C. affilogic.comnih.gov This stabilization is a key biological function of Sac7 proteins. nih.gov Molecular dynamics simulations have shown that while DNA alone loses its helical structure at high temperatures, the presence of Sac7d helps to maintain its integrity. nih.gov The protein itself remains structurally stable at elevated temperatures, with major contributions to its binding energy with DNA coming from interactions with the DNA backbone, which explains its non-specific binding. nih.gov
Conformational Dynamics of Sac7 Proteins
Despite their high stability, Sac7 proteins exhibit a degree of flexibility, which is essential for their function. nih.gov NMR studies have revealed that while the core of the protein, particularly the DNA-binding beta-sheet, is highly stable and inflexible, other regions, such as the N- and C-termini, show considerable variation in stability. nih.gov
The binding of Sac7d to DNA is a dynamic process that induces a significant conformational change in the DNA, but remarkably, causes negligible change in the protein's own structure. nih.govnih.gov Sac7d intercalates specific hydrophobic side chains, namely Val26 and Met29, into the minor groove of the DNA. oup.comresearchgate.net This intercalation results in a sharp kink of about 60 degrees in the DNA helix. oup.comresearchgate.net Molecular dynamics simulations suggest that the binding of Sac7d to DNA occurs before the DNA bending, indicating a specific stepwise mechanism of interaction. nih.gov This flexibility and the ability to induce conformational changes in its binding partner are critical aspects of Sac7 protein function. pnas.org
Characterization of this compound Variants (e.g., Sac7d, Sac7e)
The 7-kDa chromatin proteins from S. acidocaldarius consist of several species, designated Sac7a, b, c, d, and e, in order of increasing basicity. researchgate.net Among these, Sac7d and Sac7e are encoded by distinct genes, while Sac7a and Sac7b are truncated forms of Sac7d. researchgate.netnih.gov
Structural Comparison of Sac7 Variants
Other related proteins from different Sulfolobus species, such as Sso7d from Sulfolobus solfataricus and Ssh7a and Ssh7b from Sulfolobus shibatae, also share this conserved structure. nih.govoup.com For instance, Sac7d and Sso7d share 85% sequence identity and have nearly identical three-dimensional structures. researchgate.net
| Feature | Sac7d | Sac7e | Sso7d |
| Organism | Sulfolobus acidocaldarius | Sulfolobus acidocaldarius | Sulfolobus solfataricus |
| Size (Amino Acids) | 66 | 65 | 63 |
| Molecular Weight (Da) | ~7477 | ~7338 | ~7019 |
| Melting Temperature (Tm) | 90.4°C | Hyperthermostable | 100.2°C |
| Key Structural Feature | OB-fold (β-barrel capped by α-helix) | OB-fold (β-barrel capped by α-helix) | OB-fold (β-barrel capped by α-helix) |
Functional Implications of Variant Structures
The minor variations in the amino acid sequences of Sac7 variants can lead to functional differences. For example, it has been shown that recombinant Sac7e exhibits ribonuclease (RNase) activity, a function not observed in Sac7d. nih.gov This suggests that specific amino acid substitutions are crucial for this catalytic activity. nih.gov
Furthermore, Sac7e is reported to have a tighter binding affinity for DNA compared to the truncated forms Sac7a and Sac7b, which is attributed to the presence of additional lysine (B10760008) residues in its C-terminal region. uniprot.org The high stability and simple, robust fold of Sac7 proteins, particularly Sac7d and its homolog Sso7d, have made them attractive scaffolds for protein engineering. affilogic.comnih.gov By modifying the DNA-binding surface, researchers have been able to create variants, known as Affitins or Nanofitins, that can bind to a wide range of new targets with high affinity and specificity, while retaining the exceptional stability of the original protein. affilogic.comresearchgate.net These engineered variants have potential applications in various biotechnological and therapeutic fields.
Biological Functions and Cellular Processes Mediated by Sac7 Proteins
Role of Sac7 as a Rho GTPase-Activating Protein (GAP)
In fungi, Sac7 is a key regulator of Rho GTPase signaling. Rho GTPases are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. nih.gov GAPs like Sac7 accelerate the intrinsic GTP hydrolysis activity of Rho proteins, leading to their inactivation. ebi.ac.uk This regulatory function of Sac7 is central to its involvement in a variety of cellular activities.
Regulation of Rho Protein Signal Transduction Pathways
Sac7 is a specific GAP for Rho1, a master regulator of cell polarity and morphogenesis in yeast. researchgate.netuniprot.orgnih.gov It negatively regulates Rho1-mediated signaling pathways, ensuring that Rho1 activity is appropriately controlled in space and time. yeastgenome.org In S. cerevisiae, Sac7, along with other GAPs like Bem2 and Bag7, modulates distinct functions of Rho1. nih.govresearcher.life For instance, both Sac7 and Bem2 are involved in controlling the Rho1-mediated PKC1-MPK1 cell integrity pathway, while Sac7 and its paralog Bag7 share functions in actin organization. researchgate.netnih.govresearcher.life This differential regulation by various GAPs allows for the precise control of the diverse processes managed by Rho1. nih.gov The TORC2 complex, a key regulator of cell growth, activates Rho1 via the exchange factor ROM2, and Sac7 acts downstream to counteract this activation, highlighting a complex regulatory network. researchgate.net
Involvement in Actin Cytoskeleton Organization
The organization of the actin cytoskeleton is fundamental for various cellular processes, including cell polarity, bud growth, and cytokinesis. Sac7 plays a significant role in this organization by regulating Rho1, which is a key player in actin dynamics. researchgate.netyeastgenome.orgyeastgenome.org Deletion of the SAC7 gene in S. cerevisiae leads to defects in actin organization, particularly at low temperatures. researchgate.netuniprot.org Sac7's role in actin organization is further supported by the fact that it was initially identified in a genetic screen for suppressors of temperature-sensitive actin mutations. researchgate.net The interplay between Sac7 and other Rho1 regulators ensures the proper spatial and temporal control of actin assembly and disassembly. researchgate.netnih.gov
Contribution to Cell Wall Integrity and Organization
The fungal cell wall is a dynamic structure essential for maintaining cell shape and protecting against environmental stress. Sac7 is a crucial component of the cell wall integrity (CWI) pathway, which is primarily controlled by Rho1. researchgate.netyeastgenome.orgnih.gov By modulating Rho1 activity, Sac7 influences the synthesis and remodeling of the cell wall. researchgate.netresearchgate.net Deletion of SAC7 in C. albicans results in sensitivity to cell wall toxins, indicating a compromised cell wall. researchgate.net In S. cerevisiae, Sac7, along with Bem2, regulates the Rho1-Pkc1-Mpk1 signaling cascade, a central part of the CWI pathway. nih.govresearcher.life This pathway is activated in response to cell wall stress and is critical for cell survival. oup.com
Modulation of Clathrin-Independent Endocytosis
Endocytosis is the process by which cells internalize molecules from their surroundings. While clathrin-mediated endocytosis is a major pathway, cells also utilize clathrin-independent endocytosis (CIE). wikipedia.orgnih.govmdpi.com In S. cerevisiae, a form of CIE has been identified that requires the small GTPase Rho1. vcu.edu Recent studies have shown that Sac7 acts as a negative regulator of this Rho1-dependent CIE pathway. vcu.edu Deletion of SAC7 restores endocytosis in cells deficient in clathrin-mediated endocytosis, suggesting that Sac7 normally restricts this alternative internalization route. vcu.edu This regulation is likely achieved by spatially confining Rho1 activity at the plasma membrane. vcu.edu
Influence on Fungal Morphological Switching (e.g., Candida albicans white-to-opaque transition)
Candida albicans, an opportunistic human fungal pathogen, can switch between different morphological forms, a key aspect of its virulence. nih.govmdpi.comresearchgate.net One such switch is the white-to-opaque transition, which is regulated by a complex network of transcription factors. researchgate.netplos.org Recent research has identified Sac7 as a novel regulator of this process. researchgate.net Sac7 promotes the white-to-opaque switching by inactivating Rho1. researchgate.net Deletion of SAC7 or expression of a constitutively active Rho1 mutant impairs this transition, while overexpression of SAC7 enhances it. researchgate.net This indicates that the Sac7/Rho1 module acts as a signaling pathway that influences this critical morphological switch in C. albicans. researchgate.net
Role of Archaeal Sac7 Proteins as DNA-Binding Factors
In contrast to their role in fungi, Sac7 proteins in hyperthermophilic archaea, such as those from the order Sulfolobales, function as small, basic DNA-binding proteins. nih.govresearchgate.netscispace.com These proteins, also known as the Sul7d family, are abundant in the cell and are considered to be chromatin proteins, playing a role in the organization and stabilization of the archaeal genome at high temperatures. nih.govresearchgate.netscispace.comasm.org
The 7-kDa Sac7d protein from Sulfolobus acidocaldarius and its homolog Sso7d from Sulfolobus solfataricus are the most extensively studied members of this family. nih.govresearchgate.net They bind to double-stranded DNA in the minor groove, causing a significant sharp kink in the DNA structure. scispace.com This binding is non-cooperative and has a preference for G/C-rich sequences. nih.gov The dissociation constants for dsDNA are in the micromolar range. nih.gov These proteins are remarkably stable, withstanding a wide range of pH (0 to 12) and high temperatures (85.5°C to 100°C), which is consistent with the extremophilic nature of their host organisms. nih.govresearchgate.net Their ability to stabilize duplex DNA and constrain negative supercoils is thought to be crucial for maintaining genome integrity under extreme conditions. scispace.comasm.org
Data Tables
Table 1: Summary of Sac7 Functions in Fungi
| Cellular Process | Specific Role of Sac7 | Organism(s) | Key Interacting Partner |
|---|---|---|---|
| Rho Protein Signal Transduction | Negative regulator of Rho1 signaling | S. cerevisiae, C. albicans | Rho1 |
| Actin Cytoskeleton Organization | Regulation of actin dynamics | S. cerevisiae | Rho1 |
| Cell Wall Integrity | Control of the CWI pathway | S. cerevisiae, C. albicans | Rho1, Pkc1, Mpk1 |
| Clathrin-Independent Endocytosis | Negative regulator of Rho1-dependent CIE | S. cerevisiae | Rho1 |
Table 2: Properties of Archaeal Sac7d Protein
| Property | Description |
|---|---|
| Function | DNA-binding, chromatin organization, DNA stabilization |
| Source Organism | Sulfolobus acidocaldarius |
| Molecular Weight | ~7 kDa |
| DNA Binding Site | Minor groove of dsDNA |
| Binding Effect on DNA | Induces a sharp kink |
| Sequence Preference | G/C-rich regions |
| Stability | Highly stable at extreme pH and temperature |
Regulation of DNA Replication and Repair Mechanisms
While Sac7d is not a direct regulator of the initiation or signaling pathways of DNA replication and repair, it significantly modulates the mechanics of these processes. Its primary contribution lies in enhancing the efficiency and processivity of DNA synthesis. bioradiations.com Organisms possess single-stranded DNA (ssDNA) binding proteins (SSBs) that are essential for sequestering and protecting ssDNA intermediates formed during replication, recombination, and repair. asm.org
The utility of Sac7d's homolog, Sso7d, has been demonstrated in biotechnology, particularly in the polymerase chain reaction (PCR). bioradiations.com By fusing Sso7d to DNA polymerases, the resulting fusion protein exhibits increased processivity. bioradiations.com This enhancement stems from the ability of the Sso7d domain to bind to the double-stranded DNA template without sequence specificity, effectively acting as a sliding clamp that prevents the polymerase from dissociating from the DNA strand. bioradiations.com This stabilization of the polymerase-DNA complex allows for the synthesis of longer DNA fragments in shorter time frames, a principle that underscores its supportive role in the mechanics of DNA replication. bioradiations.com This function is critical for processes that require extensive DNA synthesis, ensuring the template remains stable and accessible to the replication machinery.
Modulation of Gene Expression
Sac7d's influence on gene expression is not that of a typical sequence-specific transcription factor but is rather a consequence of its function as an architectural chromatin protein. oup.comoup.com It binds to DNA without a preference for specific sequences, a characteristic that allows it to exert a global influence on genome structure. oup.comrcsb.orgnih.gov By binding to DNA, Sac7d induces significant conformational changes, including sharp bending and the introduction of negative supercoils. oup.comoup.comresearchgate.net
Contribution to DNA Stabilization
One of the most well-documented functions of Sac7d is its profound contribution to the thermal stabilization of DNA. acs.orgacs.org This is a critical adaptation for Sulfolobus, which thrives in environments with temperatures around 85°C. affilogic.com The binding of Sac7d to double-stranded DNA can increase its melting temperature (Tm) by as much as 40°C, thereby protecting the genome from heat-induced denaturation. affilogic.comoup.comrcsb.orgnih.gov
The mechanism of this stabilization is rooted in its unique mode of DNA interaction. Sac7d binds to the minor groove of the DNA double helix. oup.comrcsb.orgresearchgate.net This binding is characterized by the intercalation of hydrophobic amino acid side chains, specifically Valine 26 (Val26) and Methionine 29 (Met29), between the DNA base pairs. acs.orgoup.comresearchgate.netnih.gov This intercalation induces a sharp, single-step kink in the DNA helix of approximately 60 degrees. rcsb.orgresearchgate.netnih.gov This bending, coupled with extensive hydrophobic and electrostatic interactions, significantly enhances the stability of the DNA duplex. acs.orgoup.com Molecular dynamics simulations have confirmed that while DNA alone loses its helical structure at high temperatures, the presence of Sac7d helps to maintain its structural integrity. acs.org
| Structural Feature | Role in DNA Stabilization | Supporting Evidence |
| Binding Location | Binds to the minor groove of DNA. | X-ray crystallography of Sac7d/Sso7d-DNA complexes. oup.comrcsb.orgresearchgate.net |
| Intercalation | Inserts hydrophobic side chains (Val26, Met29) into the DNA. | Causes a sharp (~60°) kink in the DNA helix. oup.comresearchgate.netnih.gov |
| Sequence Specificity | Binds DNA non-specifically. | Allows for genome-wide stabilization. acs.orgoup.comrcsb.org |
| Thermal Effect | Increases DNA melting temperature (Tm) by up to 40°C. | Differential scanning calorimetry and melting curve analysis. oup.comnih.govnih.gov |
Involvement in Other Cellular Processes
Beyond its direct effects on DNA replication, expression, and stability, Sac7d and its homologs are involved in other fundamental cellular activities. Primarily, they function as chromosomal proteins that help organize and compact the archaeal genome, a role analogous to histones in eukaryotes, though their structures and mechanisms of action are different. oup.comresearchgate.net By inducing negative supercoiling, Sac7d facilitates the management of DNA topology, which is crucial for processes like DNA packaging and the separation of chromosomes after replication. oup.comoup.comuniprot.org
Furthermore, research on the closely related protein Sso7d from Sulfolobus solfataricus has revealed that it possesses ribonuclease (RNase) activity. nih.gov This enzymatic function appears to be independent of its DNA-binding capabilities, as the residues involved in catalysis are located on a different surface of the protein from those that interact with DNA. nih.gov This suggests that Sac7-like proteins may have dual functions within the cell, participating not only in DNA maintenance but also in RNA metabolism. The ability to act as an RNase could be involved in RNA processing, degradation, or quality control mechanisms within the cell.
Molecular Mechanisms of Sac7 Protein Action
Catalytic Mechanisms of Sac7 GTPase-Activating Activity
Sac7, a protein found in Saccharomyces cerevisiae, functions as a GTPase-Activating Protein (GAP) that specifically targets the Rho1 small GTPase. vcu.edunih.gov GAPs are crucial regulators of GTP-binding proteins, accelerating their intrinsic rate of GTP hydrolysis and thus promoting their inactivation. frontiersin.orgnih.gov The Rho1 GTPase is a key regulator of cellular processes such as the organization of the actin cytoskeleton and cell wall synthesis. vcu.edunih.gov Sac7 is one of several GAPs for Rho1, which also include BEM2 and BAG7, each controlling distinct functions of Rho1. nih.gov
Hydrolysis of Rho-GTP
Small GTPases like Rho1 act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. frontiersin.orgsdbonline.orgresearchgate.net The intrinsic GTP hydrolysis rate of Rho-family GTPases is generally slow. sdbonline.orgnih.gov Sac7, as a Rho1-GAP, significantly enhances this rate of hydrolysis, effectively turning Rho1 "off". nih.govnih.gov
The general mechanism for Rho-GAPs involves direct interaction with the switch I and II regions of the target GTPase. nih.gov The GAP domain contributes to the catalytic process by inserting a critical "arginine finger" into the active site of the Rho protein. nih.govnih.gov This inserted residue helps to stabilize the transition state of the GTP hydrolysis reaction, facilitating the cleavage of the terminal phosphate (B84403) group from GTP to form GDP. nih.govnih.gov While specific kinetic data for Sac7's stimulation of Rho1 is detailed in specialized literature, the activity of other Rho-GAPs illustrates the significant rate enhancement they provide. For example, the RhoGAP domains of p190 and p50RhoGAP can stimulate the intrinsic GTPase activity of RhoA by at least 4000-fold. nih.gov
| RhoGAP Domain | Km (µM) | Binding Affinity (Kd) for activated RhoA (µM) | Notes |
|---|---|---|---|
| p190 | 1.79 | 2.18 | Activity is sensitive to salt and Mg2+ concentrations. nih.gov |
| p50RhoGAP | 2.83 | 2.47 | Displays product inhibition by binding to GDP-bound RhoA. nih.gov |
| Bcr | 89 | N/A | Significantly higher Km indicates lower apparent affinity during catalysis compared to p190 and p50RhoGAP. nih.gov |
| 3BP-1 | 89 | N/A | Similar to Bcr, interacts with activated RhoA with a much higher Km. nih.gov |
Spatial Restriction of Rho1 Activity
Beyond simply inactivating Rho1, Sac7 plays a critical role in the spatial regulation of its activity. Research demonstrates that Sac7 acts as a negative regulator of clathrin-independent endocytosis (CIE) in yeast. vcu.edu This regulatory function is achieved by spatially confining active Rho1 to specific domains at the plasma membrane. vcu.edu In cells lacking the SAC7 gene (sac7∆ cells), active Rho1 becomes more broadly distributed at the plasma membrane. vcu.edu This finding suggests that Sac7's localized GAP activity is essential for creating precise zones of Rho1 signaling, which are necessary for controlling processes like actin organization required for endocytosis. vcu.edu This spatial control ensures that Rho1 effector pathways are activated only at the appropriate place and time. nih.gov Rhythmic changes in Rho1 activity, for instance, have been shown to control neuronal plasticity by retracting axonal termini. nih.gov
DNA Binding Specificity and Non-Specificity in Archaeal Sac7
Sac7d is a small, highly stable chromosomal protein from the hyperthermophilic archaeon Sulfolobus acidocaldarius. nih.govresearchgate.netaffilogic.com Unlike the yeast Sac7 protein, which functions as a GAP, the primary role of archaeal Sac7d is to bind to DNA. affilogic.com This binding is largely non-sequence-specific, allowing it to associate with the genome broadly and increase the melting temperature of DNA by approximately 40°C, thereby protecting it from thermal denaturation in its extreme environment. nih.govresearchgate.netaffilogic.com The protein is monomeric, consisting of a single 66-amino acid chain folded into an OB-fold (oligonucleotide/oligosaccharide-binding-fold). affilogic.compnas.org
Interfacial Interactions with Nucleic Acids
Sac7d interacts with the minor groove of double-stranded DNA. nih.govnih.gov The binding mechanism is notable for inducing a sharp kink in the DNA helix. nih.gov This deformation is caused by the intercalation of hydrophobic amino acid side chains from the protein into the DNA structure. nih.gov Specifically, the side chains of Valine at position 26 (Val26) and Methionine at position 29 (Met29) insert themselves into the DNA, forcing a significant bend. nih.govsemanticscholar.org The interactions are primarily hydrophobic, though numerous van der Waals contacts and hydrogen bonds involving the protein, DNA, and associated water molecules also stabilize the complex. semanticscholar.org Interfacial water molecules may serve as "modulators" that allow the protein to bind to varied DNA sequences, a necessary feature for a non-specific DNA-binding protein. semanticscholar.orgnih.gov
| Interacting Residue(s) | Location of Interaction | Primary Interaction Type | Resulting DNA Conformation Change |
|---|---|---|---|
| Val26, Met29 | DNA Minor Groove | Hydrophobic Intercalation | Sharp kink (~60-66 degrees). nih.govsemanticscholar.org |
| Various | Protein-DNA Interface | van der Waals contacts, Hydrogen bonds | Stabilization of the complex. semanticscholar.org |
Conformational Changes Upon DNA Binding
Upon binding to Sac7d, DNA undergoes a significant conformational change. The protein induces a sharp kink, unwinds the helix, and compresses the minor groove at the site of interaction. researchgate.netnih.gov Molecular dynamics simulations show that the formation of the native complex is rapid, occurring within nanoseconds, and involves simultaneous kinking, groove opening, and twisting of the DNA. researchgate.net This dramatic distortion of the DNA is a key feature of the interaction. researchgate.netnih.gov
In contrast, the protein itself remains remarkably rigid. Crystal structures reveal that Sac7d does not undergo any significant distortion upon binding to DNA when compared to its unbound structure in solution. nih.gov The energy required to bend the DNA is a notable component of the thermodynamics of binding. nih.gov The ability of the small but stable Sac7d protein to induce such a sharp kink in DNA without altering its own structure is a remarkable example of macromolecular recognition. nih.govsemanticscholar.org
Mechanisms of Protein-Protein Interaction
The this compound family, encompassing both the yeast GAP and the archaeal DNA-binding protein, demonstrates distinct mechanisms of protein-protein interaction. These interactions can be either naturally occurring as part of their biological function or engineered for biotechnological applications.
The yeast this compound naturally engages in protein-protein interaction with its substrate, the Rho1 GTPase. vcu.edunih.gov This interaction is the basis of its function as a GTPase-Activating Protein. The GAP domain of Sac7 recognizes and binds to the active, GTP-bound conformation of Rho1, specifically interacting with the switch regions of the GTPase. nih.gov This binding event positions the catalytic machinery of both proteins to facilitate GTP hydrolysis, leading to the inactivation of Rho1. nih.govnih.gov
Conversely, the archaeal Sac7d protein, which naturally binds DNA, has been repurposed as a versatile scaffold for creating novel protein-protein interactions. pnas.org Its favorable biophysical properties—small size, high stability, lack of disulfide bridges, and monomeric nature—make it an ideal framework for protein engineering. affilogic.compnas.org By mutating the residues on its DNA-binding surface, researchers have successfully converted Sac7d from a DNA-binding molecule into a protein-binding molecule, known as an "Affitin" or "Nanofitin". affilogic.compnas.org This reengineering involves creating large libraries of Sac7d variants with randomized surface residues and selecting for those that bind to a desired protein target with high affinity and specificity. affilogic.com This approach has generated binders against targets like the bacterial secretin PulD with affinities in the picomolar range. pnas.org The inherent flexibility of the Sac7d scaffold may contribute to its ability to adapt and bind to diverse protein targets. pnas.org
| Sac7d* Variant | Binding Affinity (Kd) by SPR (pM) | Binding Affinity (Kd) by ITC (nM) |
|---|---|---|
| Sac73 | 140 | 1.1 |
| Sac76 | 180 | 1.2 |
Data sourced from PNAS (2007). pnas.org SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry.
Interactions and Regulatory Networks of Sac7 Proteins
Protein-Protein Interaction Networks
The functionality of Sac7 is intrinsically linked to its ability to interact with other proteins. These interactions can be both direct physical associations and genetic dependencies, which together place Sac7 within a broader network of cellular regulation.
Sac7 has been shown to physically associate with the active, GTP-bound form of Rho1 in vivo. researchgate.net As a GTPase-activating protein (GAP) for Rho1, Sac7 plays a crucial role in regulating the activity of this small GTPase. researchgate.netcsic.es This interaction is central to the function of Sac7 in controlling the organization of the actin cytoskeleton and signaling pathways related to cell wall integrity. csic.esthebiogrid.org
Table 1: Direct Physical Associations of Sac7 Protein
| Interacting Protein | Function of Interactor | Significance of Interaction |
|---|---|---|
| Rho1 | Small GTPase involved in cell wall integrity and actin organization. researchgate.netcsic.es | Sac7 acts as a GAP, negatively regulating Rho1 activity. researchgate.netcsic.es |
| ACK1 | (Details on the direct physical association with ACK1 were not prominently found in the provided search results.) | (Significance of interaction with ACK1 could not be determined from the provided search results.) |
Genetic interaction studies have further elucidated the functional context of Sac7. Deletion of SAC7 has been shown to enhance the growth defects associated with mutants of the Cdc34/SCF ubiquitination complex, suggesting a functional link between Sac7 and this complex in regulating Rho1 activity. nih.govnih.gov In contrast, deletion of LRG1, another Rho1-GAP, can rescue the growth defects of Cdc34/SCF mutants, highlighting the distinct roles of these GAPs in coordinating Rho1 functions. nih.govnih.gov Overexpression of SAC7 in cdc53-1 and cdc34-2 mutants, components of the SCF complex, proved to be toxic, likely due to a further reduction in the already compromised levels of GTP-bound Rho1 in these mutants. nih.gov
Table 2: Genetic Interactions of this compound
| Interacting Gene/Complex | Phenotype of Interaction | Implied Functional Relationship |
|---|---|---|
| LRG1 | Deletion of LRG1 rescues growth defects of Cdc34/SCF mutants. nih.govnih.gov | Lrg1 and Sac7 have opposing effects in the context of Cdc34/SCF function, indicating distinct regulatory roles for Rho1. nih.gov |
| INP51 | (Details on the genetic interaction with INP51 were not prominently found in the provided search results.) | (Functional relationship with INP51 could not be determined from the provided search results.) |
| Cdc34/SCF complex | Deletion of SAC7 enhances growth defects of Cdc34/SCF mutants. nih.govnih.gov Overexpression of SAC7 is toxic to Cdc34/SCF mutants. nih.gov | Sac7 function is important for cells with compromised Cdc34/SCF activity, likely through the regulation of Rho1. nih.govnih.gov |
Post-Translational Modifications and their Functional Impact
Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and interactions of proteins. thermofisher.comgsconlinepress.com Sac7 is subject to such modifications, which in turn modulate its function within the cell.
Phosphorylation is a key reversible PTM that can act as a molecular switch to control protein function. gsconlinepress.comabcam.com While it is a widespread regulatory mechanism, specific details regarding the phosphorylation of Sac7 and its direct impact on activity were not extensively detailed in the provided search results. However, the general principle of phosphorylation providing a negative mode of regulation for proteins like Sac7 has been suggested. dntb.gov.ua
Beyond phosphorylation, proteins can undergo a variety of other PTMs, including ubiquitination, acetylation, and methylation, which can influence protein stability, interactions, and function. thermofisher.comabcam.com While a systematic analysis of PTMs on many yeast proteins has been conducted, revealing numerous phosphorylation, acetylation, and ubiquitination sites, specific data for Sac7 was not prominently available in the search results. nih.gov
Upstream Regulators and Downstream Effectors in Signaling Pathways
Sac7 functions as a critical node in signaling pathways, receiving signals from upstream regulators and influencing the activity of downstream effectors. As a negative regulator of Rho1, Sac7 is positioned downstream of the signals that activate Rho1 and upstream of the cellular processes that Rho1 controls. nih.govplos.org For instance, the Sac7/Rho1 module acts upstream of the master regulator Wor1 in the white-to-opaque switching pathway in Candida albicans. researchgate.net Furthermore, mutations in SAC7 have been linked to the TORC2 signaling pathway. dntb.gov.ua The activity of Rho1 itself is controlled by guanine (B1146940) nucleotide exchange factors (GEFs) like Tus1, which act as positive regulators, and GAPs like Sac7, which are negative regulators. csic.esplos.org Inactivation of Tus1 and deletion of SAC7 have opposing effects on plasma membrane fluidity, underscoring their antagonistic roles in Rho1 signaling. plos.org
Genetic and Evolutionary Perspectives of Sac7
Gene Organization and Expression Profiling
The genes encoding Sac7 and its homologs are found in a diverse range of organisms, from archaea and yeast to plants and humans. Their organization and expression patterns provide crucial insights into their specialized roles.
In the yeast Saccharomyces cerevisiae, the SAC7 gene (Systematic Name: YDR389W) encodes a GTPase activating protein (GAP) for Rho1p, which is a key regulator of actin cytoskeleton organization and cell wall integrity. thebiogrid.orgyeastgenome.org Null alleles of SAC7 were found to suppress temperature-sensitive actin mutations. yeastgenome.org In the human fungal pathogen Candida albicans, SAC7 is required for the white-to-opaque phenotypic switching, a key virulence trait, and its expression is upstream of the master regulator Wor1. researchgate.net Studies in the hyperthermophilic archaeon Sulfolobus acidocaldarius have also focused on the cloning and expression of Sac7 proteins, highlighting their presence and functional importance even in prokaryotic domains. acs.org
In humans, two notable paralogs are ARHGAP29 and GMIP. The ARHGAP29 gene is located on chromosome 1p22.1 and encodes the Rho GTPase Activating Protein 29. wikipedia.orgnih.gov Expression of ARHGAP29 is observed in various tissues and is particularly important in craniofacial development, where it may act downstream of the IRF6 transcription factor. wikipedia.orgnih.gov Dysregulation of ARHGAP29 expression has been linked to nonsyndromic cleft lip/palate and has been identified as a potential tumor suppressor gene in some cancers. nih.govnih.goviiarjournals.org
The GMIP gene encodes the GEM Interacting Protein, another RhoA-specific GAP. genecards.org A study on a Japanese population found a significant association between a single nucleotide polymorphism in the 5'-upstream region of the GMIP gene and major depressive disorder (MDD). nih.gov This was linked to decreased promoter activity, suggesting that altered GMIP expression levels could confer susceptibility to MDD. nih.gov
In the plant kingdom, the Arabidopsis BAG7 (BCL-2-associated athanogene 7) gene is a homolog of yeast SAC7. thebiogrid.orgarabidopsis.org Unlike its yeast and human counterparts, BAG7 is localized to the endoplasmic reticulum (ER) and is essential for maintaining the unfolded protein response (UPR) during heat and cold stress, indicating a specialized role in abiotic stress tolerance. arabidopsis.org
| Gene | Organism | Chromosomal Location | Key Expression Profile & Function |
|---|---|---|---|
| SAC7 | Saccharomyces cerevisiae | Chromosome IV | Regulates actin cytoskeleton and cell wall integrity via Rho1p. thebiogrid.orgyeastgenome.org |
| ARHGAP29 | Homo sapiens | 1p22.1 | Expressed in developing face; implicated in craniofacial development and cancer. wikipedia.orgnih.govnih.gov |
| GMIP | Homo sapiens | - | Expression levels associated with major depressive disorder; involved in neurite growth. nih.govnih.gov |
| BAG7 | Arabidopsis thaliana | Chromosome 5 | Localized to the ER; necessary for heat and cold stress tolerance via the UPR. arabidopsis.org |
Evolutionary Conservation of Sac7 Domains
The functions of Sac7 and its homologs are dictated by their constituent protein domains, the conservation of which sheds light on their shared ancestry and divergent evolution. proteopedia.org The most prominent feature among the yeast and human proteins is the RhoGAP domain, which is responsible for stimulating the GTPase activity of Rho-type proteins. uniprot.orgresearchgate.net This domain is characterized by conserved sequence blocks that are essential for its catalytic function. researchgate.net
In addition to the RhoGAP domain, human homologs like GMIP and ARHGAP29 are modular proteins containing other functional domains. researchgate.net These include a cysteine-rich domain (CRD) similar to the C1 domain of protein kinase C, and an N-terminal BAR domain, which is known to bind membranes. uniprot.orgresearchgate.netuniprot.org
In contrast, the plant homolog, BAG7, lacks a RhoGAP domain. Instead, it possesses a defining BAG domain at its C-terminus, which is characteristic of the Bcl-2-associated athanogene family of co-chaperones. researchgate.netcabidigitallibrary.org These proteins are evolutionarily conserved and play roles in processes like apoptosis and stress responses. researchgate.net The N-terminal regions of BAG proteins are variable, allowing them to bind to different protein partners and regulate diverse pathways. cabidigitallibrary.org
The SAC domain itself, from which the yeast protein derives its name, was first identified in the yeast Sac1p phosphoinositide phosphatase. nih.gov It is about 400 amino acids long and contains seven conserved motifs. nih.gov While the name "Sac7" relates to its discovery as a "suppressor of actin," its primary conserved functional domain in the context of its human homologs is the RhoGAP domain, not the phosphoinositide phosphatase SAC domain.
| Protein | Key Conserved Domains | Other Notable Domains |
|---|---|---|
| Sac7 (Yeast) | RhoGAP Domain thebiogrid.org | - |
| ARHGAP29 (Human) | RhoGAP Domain genecards.org | C1-like Domain, F-BAR Domain uniprot.org |
| GMIP (Human) | RhoGAP Domain uniprot.orgresearchgate.net | C1-like Domain, BAR Domain uniprot.orgresearchgate.net |
| BAG7 (Arabidopsis) | BAG Domain researchgate.net | ER targeting peptide researchgate.net |
Ortholog and Paralog Relationships
Phylogenetic analysis is a powerful method for understanding the evolutionary relationships between proteins. numberanalytics.comnih.govresearchgate.net The relationships between Sac7, BAG7, GMIP, and ARHGAP29 are a clear example of how gene duplication events drive the evolution of new protein functions.
Paralogs: Genes that arise from a duplication event within the same genome are known as paralogs.
Sac7 and BAG7: In yeast, SAC7 has a paralog named BAG7 (not to be confused with the Arabidopsis BAG7). This pair arose from the whole genome duplication (WGD) event in the evolutionary history of Saccharomyces cerevisiae. thebiogrid.org
GMIP and ARHGAP29: In humans, GMIP and ARHGAP29 are paralogs, both belonging to the large family of Rho GTPase activating proteins. genecards.org They share significant sequence homology, particularly within their RhoGAP domains. researchgate.net
Orthologs: Genes found in different species that evolved from a common ancestral gene are termed orthologs. The yeast Sac7 and the human GMIP/ARHGAP29 proteins can be considered orthologs, as they share the conserved RhoGAP function and likely descended from a common ancestral gene.
The relationship with Arabidopsis BAG7 is more complex. While it is a homolog, its functional divergence is so significant (possessing a BAG domain instead of a RhoGAP domain) that it represents a lineage that has specialized for a very different cellular role, likely following an ancient gene duplication event.
| Protein Pair | Relationship | Evidence/Note |
|---|---|---|
| Sac7 (Yeast) and BAG7 (Yeast) | Paralogs | Arose from the whole genome duplication in yeast. thebiogrid.org |
| GMIP (Human) and ARHGAP29 (Human) | Paralogs | Both are members of the human ARHGAP protein family. genecards.org |
| Sac7 (Yeast) and GMIP/ARHGAP29 (Human) | Orthologs | Share a conserved RhoGAP domain and function. thebiogrid.orgresearchgate.net |
| Sac7 (Yeast) and BAG7 (Arabidopsis) | Divergent Homologs | Share a common ancestor but have functionally diverged to possess different core domains (RhoGAP vs. BAG). thebiogrid.orgresearchgate.net |
Functional Divergence and Specialization
Gene duplication is a major source of evolutionary novelty, allowing one copy of a gene to retain its original function while the other is free to evolve new roles. nih.govnih.gov The Sac7 family is a prime example of this phenomenon.
The ancestral function appears to be the regulation of the Rho GTPase signaling pathway, a role maintained by yeast Sac7 and its human orthologs, GMIP and ARHGAP29. thebiogrid.orgresearchgate.net However, even among these, there is clear specialization.
Yeast Sac7: Its function is centered on the fundamental processes of maintaining cell shape and integrity by regulating the actin cytoskeleton. thebiogrid.orgyeastgenome.org
Human ARHGAP29: This protein has been co-opted for more specialized roles in a multicellular organism, including the complex orchestration of craniofacial development. nih.gov Its link to disease highlights this specialized, non-redundant function. nih.gov
Human GMIP: Specialization of GMIP is evident through its interaction with the Gem GTPase, which is involved in regulating cell movement and morphology, particularly in the context of neurite growth and axonal guidance. nih.govresearchgate.net
The most dramatic functional divergence is seen in the plant homolog, Arabidopsis BAG7. This protein has lost the ancestral RhoGAP function and has instead evolved a role within the plant-specific context of abiotic stress response. arabidopsis.org By acquiring a BAG domain, it became a co-chaperone integrated into the endoplasmic reticulum's unfolded protein response, a critical pathway for surviving environmental stresses like extreme temperatures. arabidopsis.orgresearchgate.net This illustrates how an ancient gene can be repurposed to fulfill a completely different, yet vital, function in another kingdom of life.
Research Methodologies and Experimental Approaches in Sac7 Protein Studies
Structural Biology Techniques
Structural biology has been pivotal in elucidating the three-dimensional architecture of Sac7 and its complexes. Methodologies such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been extensively applied, while the potential of cryo-electron microscopy (cryo-EM) is also considered.
X-ray Crystallography for Sac7 Protein-DNA Complexes
X-ray crystallography has been the primary technique for determining the high-resolution structure of Sac7d in complex with various DNA sequences. elte.hunih.gov These studies have revealed that Sac7d binds to the minor groove of DNA, inducing a significant and sharp kink in the DNA helix. nih.gov This kinking is a result of the intercalation of hydrophobic amino acid side chains, notably Val26 and Met29, into the DNA structure without causing major conformational changes in the protein itself. nih.govoup.com
Detailed crystallographic data from several Sac7d-DNA complex structures are summarized below:
| PDB ID | Complex Description | Resolution (Å) | R-Value Work | R-Value Free | Reference |
| 1WVL | Sac7d-GCN4 with DNA decamer (CCTATATAGG) | 2.60 | 0.230 | 0.269 | rcsb.org |
| 1WD1 | Sac7d with DNA decamer (CCTACGTAGG) | 2.20 | 0.248 | 0.290 | rcsb.org |
| 1WD0 | Sac7d with DNA decamer (CCTATATAGG) | 1.90 | Not provided | Not provided | nih.govebi.ac.uk |
| 1WTV | Sac7d mutant (M29A) with DNA (GTAATTAC) | 1.60 | 0.210 | 0.238 | rcsb.org |
| 1WTQ | Sac7d mutant (M29F) with DNA (GTAATTAC) | 1.70 | 0.176 | 0.225 | rcsb.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy has been a crucial tool for studying the structure and dynamics of Sac7d in solution, complementing the static picture provided by X-ray crystallography. ucl.ac.ukacs.org NMR studies have confirmed that the solution structure of Sac7d is very similar to its crystal structure, consisting of a three-stranded anti-parallel β-sheet folded against a C-terminal α-helix. embopress.org
This technique is particularly powerful for analyzing the conformational dynamics of proteins. youtube.com For Sac7d, NMR has been used to investigate its stability and flexibility, demonstrating that the most stable and inflexible region of the protein's backbone is the DNA-binding β-sheet. embopress.org Furthermore, two-dimensional NMR spectra have been used to compare the recombinant and native forms of Sac7d, showing that their local and global folds are essentially identical. This confirms that the recombinant protein is a valid model for studying the native protein's function.
NMR is also invaluable for probing the dynamic nature of protein-ligand interactions. biorxiv.org In the context of Sac7d, NMR studies have provided insights into the conformational changes that occur upon DNA binding and have been used to characterize the interactions of Sac7d with DNA mimic foldamers. researchgate.net
Cryo-Electron Microscopy (Cryo-EM) Applications
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of biological macromolecules in their near-native state. ucl.ac.ukspringernature.com While cryo-EM has been successfully applied to a wide range of protein complexes, including large and flexible assemblies, its application to small proteins like Sac7d (approximately 7 kDa) presents challenges. springernature.com
To date, there are no published studies detailing the structure of Sac7d determined by cryo-EM. This is likely because the small size of Sac7d makes it a difficult target for single-particle cryo-EM analysis, which generally performs better with larger complexes. springernature.com However, recent advancements in cryo-EM technology are pushing the boundaries of what is possible, with an increasing number of structures of smaller proteins being solved. ucl.ac.uk
In principle, cryo-EM could offer unique insights into the structure of Sac7d in different functional states, such as when it is bound to larger DNA fragments or as part of larger chromatin-like assemblies. nih.gov Cryo-electron tomography (cryo-ET), a related technique, could potentially be used to visualize the three-dimensional organization of Sac7d within a more cellular context. nih.gov As the technology continues to advance, cryo-EM may yet become a valuable tool in the study of this compound.
Biochemical and Biophysical Characterization
The functional and physical properties of Sac7d have been extensively studied using a variety of biochemical and biophysical methods. These approaches have been essential for understanding how to produce the protein for study and for characterizing its stability and interactions.
Protein Expression and Purification Strategies
The ability to produce large quantities of pure, active protein is fundamental to its biochemical and biophysical characterization. Sac7d and its mutants are typically expressed recombinantly in Escherichia coli. rcsb.orgoup.comsciengine.com The gene for Sac7d is cloned into an expression plasmid, often with a tag such as a polyhistidine-tag (His-tag), to facilitate purification. oup.comoup.com
A common strategy for expressing Sac7d involves inducing protein expression in E. coli cultures, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG). oup.com After cell lysis, the recombinant protein is purified from the cellular components. A key advantage of working with a hyperthermophilic protein like Sac7d is that a heating step can be used as an initial purification step, as many E. coli proteins will denature and precipitate while Sac7d remains soluble and stable. rcsb.orgpdbj.org
Further purification is typically achieved using chromatographic techniques. stackwave.com Immobilized metal affinity chromatography (IMAC) is widely used for His-tagged proteins. oup.comoup.com This is often followed by other methods like ion-exchange chromatography or size-exclusion chromatography (also known as gel filtration) to achieve a high degree of purity. rcsb.orgstackwave.com Due to Sac7d's DNA-binding activity, purification buffers often contain high salt concentrations (e.g., 500 mM NaCl) to prevent co-purification of DNA. oup.comoup.com
Summary of a Typical Recombinant Sac7d Purification Process:
Expression: The sac7d gene is expressed in an E. coli strain (e.g., DH5α or BL21(DE3)). rcsb.orgoup.com
Cell Lysis: Bacterial cells are harvested and lysed. oup.com
Heat Treatment (optional): The cell lysate is heated to precipitate host proteins. rcsb.orgpdbj.org
Affinity Chromatography: The soluble fraction is passed through an IMAC column if the protein is His-tagged. oup.com
Ion-Exchange Chromatography: Further purification based on the protein's net charge. rcsb.org
Size-Exclusion Chromatography: Final polishing step to separate the protein by size and remove any remaining aggregates. oup.com
Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence)
Spectroscopic techniques are invaluable for characterizing the structure, stability, and interactions of proteins in solution.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is used to analyze the secondary structure and folding of proteins. The far-UV CD spectrum of Sac7d is characteristic of a protein containing both β-sheet and α-helical structures, which is consistent with the solved three-dimensional structures. oup.comresearchgate.net CD is also a powerful tool for assessing the structural integrity of mutant proteins to ensure that engineered changes have not globally disrupted the protein's fold. oup.com
Furthermore, CD is used to monitor the stability of Sac7d under various conditions, such as changes in temperature or pH. By monitoring the CD signal at a specific wavelength (e.g., 222 nm) as the temperature is increased, a thermal denaturation curve can be generated, from which the melting temperature (Tm) can be determined. oup.com Wild-type Sac7d is exceptionally thermostable, with a reported Tm of over 90°C. oup.comoup.com
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study protein conformational changes and ligand binding. nih.gov The intrinsic fluorescence of proteins, primarily from tryptophan residues, is often sensitive to the local environment. nih.gov The thermodynamics of Sac7d binding to double-stranded DNA has been extensively characterized by monitoring the quenching of its intrinsic tryptophan fluorescence upon DNA binding. nih.govacs.org
These studies have allowed for the determination of key binding parameters, such as the binding affinity (Kd) and the binding site size. For example, fluorescence titrations have shown that Sac7d binds to DNA with an affinity in the micromolar range in low salt conditions and a site size of approximately 4 base pairs. nih.govasm.org These experiments have also revealed that the binding is largely entropically driven and involves a significant polyelectrolyte effect, consistent with the release of counterions from the DNA upon protein binding. acs.org
| Spectroscopic Method | Application for Sac7d Studies | Key Findings | References |
| Circular Dichroism (CD) | Analysis of secondary structure, conformational integrity of mutants, and thermal/pH stability. | Confirmed β-sheet and α-helix content. Wild-type Sac7d is stable from pH 0 to 12 and has a Tm > 90°C. Insertions of loops can decrease thermal stability. | oup.comoup.comresearchgate.net |
| Fluorescence | Characterization of DNA binding thermodynamics, determination of binding affinity (Kd) and site size. | Binding affinity for dsDNA is in the µM range. Site size is ~4 bp. Binding is noncooperative and entropically driven. Methylation of native protein does not affect DNA binding. | nih.govacs.orgasm.org |
Calorimetric Approaches (e.g., Differential Scanning Calorimetry, Isothermal Titration Calorimetry)
Calorimetric techniques are indispensable for characterizing the thermodynamics of protein stability and interactions. Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) have been pivotal in elucidating the biophysical properties of Sac7 proteins and their variants.
Differential Scanning Calorimetry (DSC) directly measures the heat changes that occur in a biomolecule as its temperature is increased, providing critical information about its thermal stability. malvernpanalytical.com Studies on recombinant Sac7d have demonstrated its remarkable thermostability. DSC scans show that recombinant Sac7d is highly stable, unfolding with a melting temperature (Tm) of 90.7°C at pH 7 in the presence of 0.3 M KCl. jiscmail.ac.uk A complete thermal unfolding transition is typically only observable below pH 3.65. jiscmail.ac.uk The unfolding of recombinant Sac7d is a reversible, monomeric process that can be modeled as a two-state transition. jiscmail.ac.uk
Comparative DSC studies have revealed differences in stability between native and recombinant forms, as well as among various engineered variants. For instance, native Sac7d from Sulfolobus acidocaldarius, which is post-translationally methylated, exhibits a higher Tm of approximately 100°C at pH 6.0, compared to the unmethylated recombinant protein's Tm of 92.7°C. nih.gov This highlights the contribution of post-translational modifications to the protein's extreme stability. Furthermore, DSC has been used to assess the stability of engineered Sac7d variants (Sac7) designed to bind targets other than DNA. The thermal stabilities of these variants, measured at pH 5.6, ranged from 66°C to 90°C. researchgate.net Notably, one variant, Sac739, was found to be as stable as the original Sac7d, with a Tm of 89.6°C. researchgate.net
| Protein Variant | Melting Temperature (Tm) | pH | Reference |
|---|---|---|---|
| Recombinant Sac7d | 90.7°C | 7.0 | jiscmail.ac.uk |
| Native Sac7d | ~100°C | 6.0 | nih.gov |
| Recombinant Sac7d (unmethylated) | 92.7°C | 6.0 | nih.gov |
| Sac7* Variants | 66°C - 90°C | 5.6 | researchgate.net |
| Sac7*39 | 89.6°C | 5.6 | researchgate.net |
Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). bitesizebio.commalvernpanalytical.com ITC has been instrumental in quantifying the interactions of Sac7d and its engineered variants with their respective binding partners.
For instance, ITC was used to confirm the binding affinities of Sac7* variants to their target protein, PulD-N. researchgate.net These experiments revealed that the interactions are characterized by a 1:1 stoichiometry and are enthalpy-driven, with large favorable binding enthalpies (ΔH = -17 to -19 kcal·mol-1) and unfavorable binding entropies (TΔS = -2.8 to -7.7 kcal·mol-1). nih.gov This thermodynamic signature is consistent with the formation of rigid, specific complexes. nih.gov In contrast, no interaction was detected between the original Sac7d and PulD-N, demonstrating the specificity of the engineered variants. researchgate.netnih.gov ITC is also a key method for studying the cooperative nature of protein-DNA interactions, providing insights into binding stoichiometries and affinities in a single experiment. nih.gov
| Parameter | Value Range | Interpretation | Reference |
|---|---|---|---|
| Stoichiometry (n) | 1:1 | One molecule of Sac7* binds to one molecule of PulD-N. | nih.gov |
| Enthalpy Change (ΔH) | -17 to -19 kcal·mol-1 | The binding is an enthalpy-driven, favorable reaction. | nih.gov |
| Entropy Change (TΔS) | -2.8 to -7.7 kcal·mol-1 | The binding results in an unfavorable decrease in entropy, suggesting the formation of a rigid complex. | nih.gov |
Affinity-Based Assays (e.g., Surface Plasmon Resonance, MicroScale Thermophoresis)
Affinity-based assays are crucial for the real-time, quantitative analysis of molecular interactions. Techniques like Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) have been widely applied to study the binding kinetics and affinity of Sac7 proteins.
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface. cytivalifesciences.comproteogenix.science It provides real-time data on the association and dissociation rates of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated. SPR has been extensively used to screen and characterize engineered Sac7d variants (Sac7) for their ability to bind specific protein targets. In one study, a library of Sac7 variants was screened for binding to PulD-N, a component of the bacterial secretin system. nih.gov The screening identified multiple binders, and subsequent kinetic analysis by SPR revealed that the dissociation constants for these interactions were in the subnanomolar to low-nanomolar range, with the highest affinity variant (Sac7*6) exhibiting a Kd of 140 pM. researchgate.net The running buffer for these experiments was typically a HEPES-buffered saline solution with Tween 20 (HBST, pH 7.0). nih.gov
MicroScale Thermophoresis (MST) is an immobilization-free technique that measures binding affinity by detecting changes in the thermophoretic movement of a fluorescently labeled molecule in a microscopic temperature gradient. harvard.edu This movement is sensitive to changes in size, charge, and hydration shell that occur upon ligand binding. harvard.edu MST is advantageous due to its low sample consumption, rapid measurement time, and applicability in complex biological fluids like cell lysates. harvard.edunanotempertech.com While specific applications of MST in this compound studies are not as extensively documented in the provided context, it is a powerful tool for quantifying a wide range of biomolecular interactions, from protein-protein to protein-small molecule binding, with affinities from the picomolar to millimolar range. harvard.edunih.govnanotempertech.comnih.gov The technique involves labeling one binding partner (the target) with a fluorophore and titrating it with a non-fluorescent ligand. nanotempertech.com The resulting change in fluorescence is plotted against the ligand concentration to determine the Kd. nanotempertech.com
| Sac7* Variant | Dissociation Constant (Kd) | Reference |
|---|---|---|
| General Range | Subnanomolar to low-nanomolar | researchgate.net |
| Sac7*6 (highest affinity) | 140 pM | researchgate.net |
Genetic and Cell Biological Approaches
Gene Deletion and Mutagenesis Studies
Gene deletion and mutagenesis are fundamental techniques for probing gene function. By deleting a gene or introducing specific mutations, researchers can observe the resulting phenotypic changes to infer the protein's role in cellular processes.
In the context of Sac7, these approaches have been crucial, particularly in yeast models like Saccharomyces cerevisiae and Candida albicans. For instance, a screening of a C. albicans haploid gene-deletion library identified that the deletion of the SAC7 gene, which encodes a GTPase-activating protein for Rho1, is required for the white-to-opaque phenotypic switching. researchgate.net The study demonstrated that the sac7Δ/Δ mutant had a defective switching phenotype, which could be rescued by reintegrating a wild-type SAC7 gene. researchgate.net This finding positions the Sac7/Rho1 module as a key regulator in this important developmental transition. researchgate.net
Site-directed mutagenesis is another powerful tool used to investigate structure-function relationships. genewiz.com By altering specific amino acids, researchers can test hypotheses about their roles in protein stability, localization, or interaction. For example, in a study of the Pxl1 protein in S. cerevisiae, mutations were introduced into the LIM domains to disrupt zinc coordination, which in turn abolished the protein's localization to focal contacts. molbiolcell.org Similarly, studies on the Cdc7 protein kinase involved creating temperature-sensitive mutations and new mutations through site-directed and insertional mutagenesis to understand its role in DNA replication and repair. nih.gov While the provided search results focus more on the effects of deleting the entire SAC7 gene, the principles of site-directed mutagenesis are broadly applicable to dissecting the function of specific domains and residues within the this compound.
Co-Immunoprecipitation and Mass Spectrometry-Based Proteomics
Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique for identifying protein-protein interactions. creative-proteomics.comnih.gov Co-IP uses an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, pulling down any proteins that are bound to it (the "prey"). thermofisher.com These interacting partners can then be identified with high sensitivity and accuracy using mass spectrometry. nih.gov
This approach has been used to identify interaction partners of Sac7. In C. albicans, Co-IP experiments were crucial in demonstrating that Sac7 physically associates with the GTP-bound form of Rho1 (Rho1-GTP). researchgate.net This finding provided a direct molecular link supporting the genetic data that Sac7 acts as a GTPase-activating protein for Rho1. The general workflow involves lysing cells, immunoprecipitating the bait protein, separating the complex, and analyzing the components by MS. nih.gov
Computational and Modeling Approaches in this compound Studies
Computational and modeling approaches have become indispensable in unraveling the structural and functional intricacies of the this compound. These in silico methods complement experimental techniques by providing dynamic, atomic-level insights into the protein's behavior, its interaction with DNA, and the structural consequences of mutations. Methodologies such as molecular dynamics simulations and advanced protein structure prediction algorithms have been pivotal in advancing our understanding of this hyperthermophilic protein.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to simulate the physical movements of atoms and molecules. In the study of the this compound, particularly its Sac7d variant, MD simulations have provided profound insights into its interaction with DNA, its stability at high temperatures, and the conformational dynamics that govern its function.
MD simulations have been instrumental in elucidating the mechanisms behind the thermal stabilization of DNA by Sac7d. xray.czyoutube.com These simulations, performed at various temperatures, have demonstrated that Sac7d significantly increases the melting temperature of DNA. xray.czyoutube.com Studies have shown that while DNA alone loses its helical structure at high temperatures (e.g., 360 K), the presence of Sac7d helps to maintain the DNA's structural integrity. xray.czyoutube.com The protein itself shows remarkable structural stability at both room temperature (300 K) and higher temperatures (360 K). xray.czyoutube.com
At an atomic level, MD simulations have offered a detailed view of the binding process between Sac7d and DNA. dntb.gov.uaebi.ac.uk These simulations have successfully captured the rapid formation of the protein-DNA complex, a process that occurs within nanoseconds. dntb.gov.uaebi.ac.uk A key finding is the induction of a significant kink in the DNA helix upon Sac7d binding. dntb.gov.uaebi.ac.uknih.gov This process involves large-scale deformations in the DNA, including groove opening, twisting, and the intercalation of specific hydrophobic residues from Sac7d into the DNA minor groove. dntb.gov.uaebi.ac.uknih.gov The simulations indicate that this complex formation is a dynamic process that can involve initial non-native contacts and sliding of the protein along the DNA minor groove to find its optimal binding site. dntb.gov.uaebi.ac.uk
Interaction energy calculations derived from MD simulations have revealed that the primary forces driving the nonspecific binding of Sac7d to DNA are interactions with the DNA backbone. xray.czyoutube.com This explains the protein's ability to bind to DNA in a sequence-independent manner. xray.czyoutube.com Furthermore, simulations have been used to identify key amino acid residues that are crucial for DNA binding. For instance, studies combining MD simulations with techniques like Molecular Mechanics Generalized Born Surface Area (MM/GBSA) have identified essential residues for this interaction, some of which were not previously highlighted by experimental studies alone. nih.gov
MD simulations have also been employed to study the effects of mutations on the structure and function of Sac7d. nih.gov By systematically altering key residues involved in DNA intercalation, such as Val26 and Met29, researchers have been able to probe their specific roles in the DNA kinking mechanism. nih.govrcsb.org These computational studies, corroborated by experimental data, have shown how different mutations can alter the degree of DNA bending. nih.gov
| Simulation Aspect | Key Findings | References |
|---|---|---|
| Thermal Stabilization | Sac7d stabilizes DNA at high temperatures, preventing denaturation of the helical structure. | xray.cz, youtube.com |
| Binding Dynamics | The protein-DNA complex forms rapidly (nanoseconds) and involves initial non-native contacts and sliding. | dntb.gov.ua, ebi.ac.uk |
| DNA Deformation | Sac7d binding induces a sharp kink in the DNA, involving intercalation of hydrophobic residues. | dntb.gov.ua, ebi.ac.uk, nih.gov |
| Binding Energetics | Interaction with the DNA backbone is the major contributor to nonspecific binding. | xray.cz, youtube.com |
| Mutational Analysis | Simulations of mutants (e.g., at Val26, Met29) reveal their specific roles in DNA kinking. | rcsb.org, nih.gov |
Protein Structure Prediction (e.g., AlphaFold applications)
The advent of highly accurate protein structure prediction methods, most notably AlphaFold, has revolutionized structural biology. deepmind.googlelaskerfoundation.orgebi.ac.uk Developed by Google DeepMind, AlphaFold is an artificial intelligence system that can predict the 3D structure of a protein from its amino acid sequence with accuracy often comparable to experimental methods. deepmind.googlelaskerfoundation.orgebi.ac.uk While specific extensive studies applying AlphaFold to Sac7d are not yet widely published, the tool's proven capabilities offer significant potential for this compound research.
AlphaFold's predictions are not just theoretical models; they have been rigorously validated against experimentally determined structures in community-wide experiments like the Critical Assessment of protein Structure Prediction (CASP). ebi.ac.uk For many proteins, AlphaFold models have shown a root mean square deviation (RMSD) of less than 1 Å when compared to experimental structures, indicating a very high degree of accuracy. frontiersin.org This level of precision makes AlphaFold a valuable tool for generating reliable structural models of Sac7 and its variants, especially in cases where experimental structures are unavailable. nih.gov
The AlphaFold Protein Structure Database now contains predictions for over 200 million proteins, making these structural models freely accessible to the scientific community. deepmind.google This resource can be leveraged to obtain a high-quality predicted structure for Sac7d, which can then be used for various downstream computational analyses. For instance, a predicted structure can serve as a starting point for MD simulations to study the effects of mutations on protein stability and dynamics. nih.gov
One of the key applications of AlphaFold in Sac7 research is the modeling of mutant proteins. nih.gov Experimental studies often involve creating mutations to probe the function of specific residues. nih.gov AlphaFold can be used to predict the structural consequences of these mutations, helping to rationalize experimental observations. By comparing the predicted structure of a mutant to the wild-type, researchers can gain insights into how a mutation might alter the protein's fold, stability, or its DNA-binding interface.
Furthermore, newer iterations of the AlphaFold algorithm, such as AlphaFold-Multimer, are capable of predicting the structures of protein complexes. oup.com This could be particularly useful for studying the Sac7d-DNA complex, although the prediction of protein-nucleic acid interactions is still a developing area. embl.org Comparing AlphaFold-predicted complex structures with those determined experimentally can help to validate and refine our understanding of these interactions.
The accuracy of AlphaFold predictions is typically assessed by a per-residue confidence score called the predicted Local Distance Difference Test (pLDDT). frontiersin.org Regions with high pLDDT scores are expected to be highly accurate. When using an AlphaFold model of Sac7, it would be crucial to consider these confidence scores, particularly for regions known to be important for DNA binding and stability.
| Application Area | Potential Contribution to Sac7 Research | Key Considerations |
|---|---|---|
| De Novo Structure Prediction | Generate a high-accuracy 3D model of Sac7d or its homologs when experimental structures are absent. | Validate the model against existing experimental data if available; assess pLDDT scores. |
| Mutational Analysis | Predict the structural impact of specific mutations on the Sac7d fold and its DNA-binding surface. | Correlate structural changes with experimental data on protein stability and function. |
| Complex Modeling | Potentially model the interaction of Sac7d with DNA using versions of AlphaFold designed for complexes. | Prediction of protein-DNA complexes is an emerging capability and requires careful validation. |
| Guiding Experiments | Use predicted models to design new experiments, such as site-directed mutagenesis, to probe protein function. | The model is a hypothesis that needs to be tested experimentally. |
Engineered Variants and Biotechnological Applications of Sac7 Proteins
Development of Sac7 as a Protein Scaffold (e.g., Nanofitins/Affitins)
The selection of the Sac7d protein, a 66-amino acid protein from the hyperthermophilic archaeon Sulfolobus acidocaldarius, as a molecular scaffold was driven by its exceptional characteristics, which overcome many limitations of conventional antibody-based reagents. pnas.orgslu.se Key advantages of the Sac7d scaffold include:
Small Size: With a molecular weight of approximately 7 kDa, Sac7d is significantly smaller than antibodies (around 150 kDa), which can facilitate better tissue penetration. slu.seaffichrom-separation.com
High Stability: Originating from an extremophile, Sac7d exhibits remarkable thermal stability (up to 90°C) and is functional across a wide pH range (pH 0 to 12). oup.comoup.com This robustness allows for applications under harsh conditions where antibodies might denature.
Simple Structure: Sac7d is a single-chain monomeric protein that lacks complex post-translational modifications or disulfide bridges. pnas.orgaffichrom-separation.com This simplifies its production and engineering.
High Yield Production: It can be produced in large quantities using cost-effective microbial expression systems like E. coli. pnas.org
The development of Sac7-derived binding proteins, commercially known as Nanofitins or Affitins, involves creating vast combinatorial libraries by randomizing the amino acid residues on the protein's natural DNA-binding surface. affichrom-separation.comresearchgate.net This process effectively erases the native affinity for DNA and creates a new, versatile binding interface. affichrom-separation.com Using powerful in vitro selection techniques such as ribosome display, variants that bind to a desired target molecule with high affinity and specificity can be isolated from these libraries, which can contain up to 10¹² different variants. pnas.orgoup.com This method allows for the rapid generation of custom binders against a wide array of targets, including proteins, peptides, and even viruses. nih.gov
Engineering for Enhanced Binding Specificity and Affinity
A primary goal of engineering the Sac7d scaffold is to generate variants with high affinity and specificity for a chosen target. The randomization of 10 to 14 residues within the DNA-binding site has proven effective in creating binders against diverse proteins. oup.com Through ribosome display selection, researchers have successfully isolated Sac7d derivatives with binding affinities ranging from the low nanomolar (nM) to the picomolar (pM) range, rivaling the affinities of many antibodies. pnas.orgmdpi.com
One of the earliest demonstrations of this potential was the generation of inhibitors against the bacterial secretin PulD. pnas.org By screening a library of Sac7d variants, specific binders were identified with affinities as high as 140 pM. pnas.org These binders showed remarkable specificity, with no detectable interaction with other proteins in crude E. coli lysates. pnas.org
Further engineering efforts have focused on generating binders for various biotechnological and therapeutic targets. For instance, by screening libraries against the Fc fragment of human immunoglobulin G (IgG), Affitins with low nanomolar affinities were developed. oup.commdpi.com Two such binders, C3 and D1, exhibited dissociation constants (KD) of 74 nM and 34 nM, respectively, and were shown to recognize different epitopes on the IgG molecule. mdpi.com Subsequent engineering of the C3 variant, by replacing a cysteine residue to create the monomeric C3A24 version, resulted in an improved affinity of 76 nM for the human IgG1 Fc region. nih.gov
The table below summarizes the engineered affinity of selected Sac7d variants for their respective targets.
| Engineered Variant | Target | Dissociation Constant (KD) | Reference |
| Sac7* | PulD | 140 pM | pnas.org |
| C3 | Human IgG Fc | 74 nM | mdpi.com |
| D1 | Human IgG Fc | 34 nM | mdpi.com |
| C3A24 | Human IgG1 Fc | 76 nM | nih.gov |
| 1-F08 | Leptin Receptor (LepR) | 9.56 nM | mdpi.com |
| Anti-mouse IgG | Mouse IgG | 26 nM | mdpi.com |
| Anti-chicken IgY | Chicken IgY | 30 nM | mdpi.com |
These examples highlight the success of redirecting the Sac7d scaffold to bind new targets with high affinity and specificity, validating its use as a robust and versatile platform for creating novel binding proteins.
Applications as Research Tools and Probes
The unique properties of engineered Sac7d variants have led to their adoption in a variety of research and biotechnological applications. Their stability and ease of production make them excellent alternatives to antibodies in many laboratory techniques. oup.com
One of the most common applications is in affinity chromatography . Affitins immobilized on a chromatography matrix can be used for the purification of specific proteins. For example, anti-IgG Affitins have been used to purify human IgG1 antibodies from cell culture media. nih.gov The high stability of the Affitin ligands allows for robust purification cycles, including harsh elution and cleaning-in-place conditions that traditional antibody-based matrices might not withstand. affichrom-separation.com
Beyond purification, Sac7d variants are being developed as sophisticated molecular probes for detection and imaging. Their small size allows for dense functionalization of surfaces, making them suitable for use in microarrays and biosensors. affilogic.com For example, an anti-EGFR Nanofitin (B10) was conjugated with a radionuclide (¹⁸F) to create a probe for Positron Emission Tomography (PET) imaging. affilogic.comresearchgate.netrsc.org In preclinical models, this probe demonstrated excellent tumor uptake and high-contrast imaging of EGFR-positive tumors, showcasing the potential of Nanofitins as companion diagnostics. affilogic.comresearchgate.net
Furthermore, the genetic fusibility of Nanofitins allows for the creation of multifunctional research tools . A notable example is the development of a "GFP-ready" tag, an anti-GFP Nanofitin that can be genetically fused to a protein of interest. affilogic.com This allows for the easy capture, detection, and localization of the fusion protein by binding to GFP or its spectral variants. This approach provides a versatile system for studying protein function without the need for direct labeling of the target protein. affilogic.com
Preclinical Investigations Utilizing Sac7-Derived Inhibitors
The ability to engineer high-affinity binders has positioned Sac7d-derived proteins as promising candidates for therapeutic intervention. Numerous preclinical studies have demonstrated their potential as specific inhibitors in various disease models.
In the field of infectious diseases, Sac7d-derived inhibitors have been developed to target bacterial virulence factors. An early study showed that specific Affitins targeting the PulD secretin of Klebsiella oxytoca could be exported to the bacterial periplasm, where they inhibited the assembly of the type II secretion system, effectively blocking its function. pnas.orgnih.gov More recently, during the COVID-19 pandemic, anti-SARS-CoV-2 Nanofitins were generated. nih.gov These were assembled into a multimeric format that potently neutralized the virus, and their high stability made them suitable for delivery via nebulization directly to the respiratory tract in animal models. nih.govaffilogic.com
In oncology, Nanofitins are being explored for both diagnostics and therapy. Preclinical studies using an anti-HER2 Nanofitin conjugated to a fluorophore (NF-800) demonstrated high-affinity and specific binding to HER2-positive cancer cells. affilogic.com This conjugate showed selective tumor accumulation and effective tumor targeting in various xenograft models, suggesting its utility for non-invasive diagnostic imaging of HER2 status. affilogic.com Similarly, anti-EGFR Nanofitins have been used to target tumors in mice. nih.govaffilogic.com Bispecific Nanofitins, which can bind two different targets simultaneously (e.g., EGFR and PD-L1), have also been created. These constructs are designed to enhance tumor-specific targeting and blockade of immune checkpoints, showing anti-tumor activity in immunocompetent mouse models. nih.govaffilogic.com
Another innovative approach involves using Nanofitins to overcome biological barriers. An anti-leptin receptor (LepR) Nanofitin was developed to act as a molecular shuttle for transporting biologics across the intestinal barrier. mdpi.com In an ex vivo model using porcine intestine, this Nanofitin demonstrated the ability to mediate transport, paving the way for the oral delivery of therapeutic proteins. mdpi.com
Q & A
Q. What is the primary functional role of Sac7 in plant cellular processes?
Sac7 is a phosphatidylinositol 4-phosphate (PI4P) phosphatase that regulates PI4P homeostasis, critical for endomembrane trafficking, root hair elongation, and embryonic development. Its enzymatic activity dephosphorylates PI4P to phosphatidylinositol (PI), influencing membrane lipid composition and signaling. Functional studies in Arabidopsis show Sac7 localizes to the endoplasmic reticulum (ER) and cortical membranes, with specific enrichment near plasmodesmata, suggesting roles in cell-cell connectivity and polar growth .
Q. How can researchers validate Sac7's subcellular localization experimentally?
Key methodologies include:
- Fluorescent protein tagging : Constructing pSAC7::mCitrine-SAC7 or pSAC7::2xmCherry-SAC7 fusions to track localization via confocal microscopy .
- Colocalization assays : Co-expressing Sac7 with ER markers (e.g., RFP-HDEL) or plasmodesmata markers (e.g., GFP-MCTP4) to confirm spatial relationships .
- Cortical enrichment quantification : Using metrics like the Apico-basal vs Intracellular Fluorescence Ratio (APIFR) to compare Sac7 distribution with other ER proteins (e.g., SYT1) .
Advanced Research Questions
Q. How does Sac7 contribute to embryonic development and growth signaling in Arabidopsis?
Sac7 interacts with PIN auxin transporters (e.g., PIN1, PIN2) to regulate their polar localization and auxin flux. In sac6 sac7 and sac7 sac8 mutants, PIN1-GFP polarity is disrupted, leading to embryonic lethality or delayed development. Advanced approaches include:
- Genetic redundancy analysis : Testing double/triple mutants (e.g., sac6 sac7 sac8) to dissect overlapping roles .
- Live-cell imaging : Tracking PIN-GFP dynamics in mutant backgrounds under controlled auxin conditions .
- Lipidomic profiling : Quantifying PI4P and PI(4,5)P2 levels in embryos using LC-MS to link lipid metabolism to developmental defects .
Q. What experimental strategies resolve contradictions in Sac7's role in cell-cell connectivity versus ER function?
Discrepancies arise from Sac7’s dual localization at plasmodesmata and ER membranes. To address this:
- Tissue-specific silencing : Use root hair-specific promoters (e.g., pEXP7) to knock down Sac7 and assess plasmodesmata permeability via DRONPA-s mobility assays .
- Compartment-specific PI4P biosensors : Deploy FRET-based sensors (e.g., GFP-P4M) to map PI4P gradients in ER versus plasma membrane domains .
- Biochemical fractionation : Isolate ER and plasmodesmata-enriched membrane fractions for Sac7 activity assays .
Q. How can researchers reconcile conflicting data on Sac7's phenotypic outcomes across species (e.g., yeast vs. plants)?
In yeast (Saccharomyces cerevisiae), Sac7 antagonizes TORC2 signaling and regulates cell wall integrity, whereas in plants, it governs root hair growth and embryogenesis. Methodological solutions include:
- Cross-species complementation : Express plant Sac7 in yeast sac7Δ mutants to test functional conservation .
- Domain-swap experiments : Replace Sac7’s catalytic or membrane-binding domains with yeast homologs to identify functional motifs .
- Evolutionary sequence analysis : Use tools like SeqAPASS to compare Sac7 orthologs and identify conserved regulatory regions .
Data Analysis & Contradiction Mitigation
Q. What statistical approaches are recommended for quantifying Sac7-dependent changes in PI4P levels?
- Normalization to internal standards : Spike samples with deuterated PI4P for LC-MS quantification .
- Time-resolved imaging : Apply kymograph analysis to track PI4P depletion rates in Sac7-overexpressing root hairs .
- Multivariate regression : Correlate PI4P levels with root hair length or auxin transport metrics in mutant backgrounds .
Q. How should researchers address variability in Sac7 localization patterns across cell types?
- High-resolution imaging : Use Airyscan or STED microscopy to resolve cortical ER versus plasmodesmata-associated Sac7 .
- Single-cell transcriptomics : Profile SAC7 expression heterogeneity in root epidermal cells (e.g., trichoblasts vs. atrichoblasts) .
- Machine learning : Train models on Sac7 localization datasets to predict context-dependent membrane interactions .
Experimental Design Considerations
Q. What controls are essential for Sac7 functional studies in mutant backgrounds?
- Rescue lines : Express functional Sac7 (e.g., pSAC7::SAC7-GFP) in sac7 mutants to confirm phenotype reversibility .
- Pharmacological inhibition : Treat plants with PI4P phosphatase inhibitors (e.g., sodium orthovanadate) to mimic sac7 loss-of-function .
- Negative controls : Include catalytically dead Sac7 variants (e.g., D307A mutation) to distinguish enzymatic vs. structural roles .
Q. How can researchers optimize Sac7 activity assays in vitro?
- Substrate specificity tests : Compare Sac7’s activity on PI4P, PI(4,5)P2, and other phosphoinositides using radiolabeled substrates .
- pH and ion optimization : Screen buffer conditions (e.g., Mg²⁺, Ca²⁺) to mimic in vivo ER or plasmodesmata environments .
- Liposome reconstitution : Incorporate Sac7 into synthetic membranes with defined lipid compositions to study membrane curvature effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
